molecular formula C10H9F3O3 B1315199 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 76588-84-6

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1315199
CAS No.: 76588-84-6
M. Wt: 234.17 g/mol
InChI Key: LMCPOAPJLUJYQL-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C11H11F3O3 and a molecular weight of 248.20 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoroethoxy group, and an aldehyde functional group attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the etherification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both methoxy and trifluoroethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-8-3-2-7(5-14)4-9(8)16-6-10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCPOAPJLUJYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505599
Record name 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76588-84-6
Record name 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxy-4-methoxy-benzaldehyde (560, 2.9 g, 19.5 mmol), 2-iodo-1,1,1-trifluoroethane (561, 2.2 mL, 23 mmol), and potassium carbonate (3.7 g, 27 mmol) were dissolved in N,N-dimethylformamide (100 mL). The solution was stirred at 90° C. overnight under an atmosphere of nitrogen. The reaction was poured into water, extracted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated. The compound was isolated by silica gel column chromatography eluting with 25% to 50% ethyl acetate in hexanes to give white powder (562, 1.6 g, 40%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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